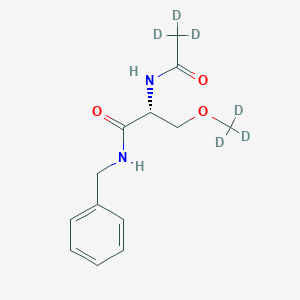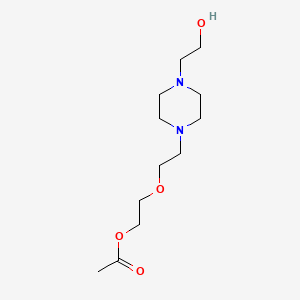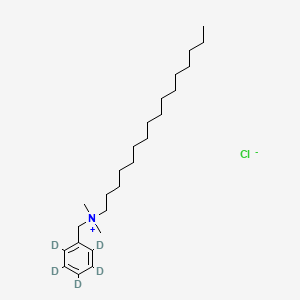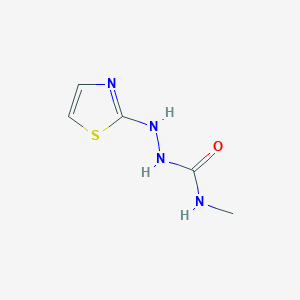
Lacosamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacosamide-d6 is a deuterated analog of lacosamide, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in pharmacokinetics and metabolic stability. This compound is of interest in both clinical and research settings due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lacosamide-d6 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is the catalytic hydrogenation of lacosamide in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lacosamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include various deuterated analogs and derivatives of lacosamide, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Lacosamide-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lacosamide in biological samples.
Biology: Studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic drugs and formulations
Mécanisme D'action
Lacosamide-d6 exerts its effects by selectively enhancing the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, inhibits repetitive neuronal firing, and reduces long-term channel availability without affecting normal neuronal function. The molecular targets include the sodium channels, and the pathways involved are related to the modulation of neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levetiracetam: Another antiepileptic drug used to treat partial-onset seizures.
Lamotrigine: Used for the treatment of epilepsy and bipolar disorder.
Carbamazepine: Commonly used for epilepsy and neuropathic pain
Uniqueness
Lacosamide-d6 is unique due to its deuterium substitution, which can lead to improved metabolic stability and reduced side effects. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances slow inactivation, providing a distinct mechanism of action .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
(2R)-N-benzyl-2-[(2,2,2-trideuterioacetyl)amino]-3-(trideuteriomethoxy)propanamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i1D3,2D3 |
Clé InChI |
VPPJLAIAVCUEMN-GMGXQYKBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@H](COC([2H])([2H])[2H])C(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)


![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)








![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
